

Quin-C7: A Comparative Guide to Receptor Cross-Reactivity

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the cross-reactivity profile of **Quin-C7**, a known antagonist of the N-Formyl Peptide Receptor 2 (FPR2/ALX). The information presented herein is intended to assist researchers in evaluating the selectivity of **Quin-C7** and its potential for off-target effects.

Introduction to Quin-C7

Quin-C7 is a non-peptide small molecule that has been identified as an antagonist of the G protein-coupled receptor (GPCR), N-Formyl Peptide Receptor 2 (FPR2), also known as FPRL1 or ALX. It is structurally derived from the FPR2 agonist, Quin-C1, with a hydroxyl substitution in place of a methoxy group, a modification that inverts its pharmacological activity from agonism to antagonism. **Quin-C7** is utilized in research as a tool to probe the physiological and pathological roles of FPR2, particularly in the context of inflammation.

Cross-Reactivity Profile of Quin-C7

The selectivity of a pharmacological tool is paramount for the accurate interpretation of experimental results. While **Quin-C7** has been characterized as a potent FPR2 antagonist, its interaction with other receptors is a critical consideration.

Quantitative Analysis of Receptor Binding



The following table summarizes the known binding affinities of **Quin-C7** for various receptors. The data is compiled from competitive radioligand binding assays.

Receptor	Ligand Displaced	Ki (μM)	Selectivity vs. FPR2	Reference
FPR2/FPRL1	[125I]WKYMVm	6.7	-	[1]
FPR1	[3H]fMLF	>100	>14.9-fold	[1]

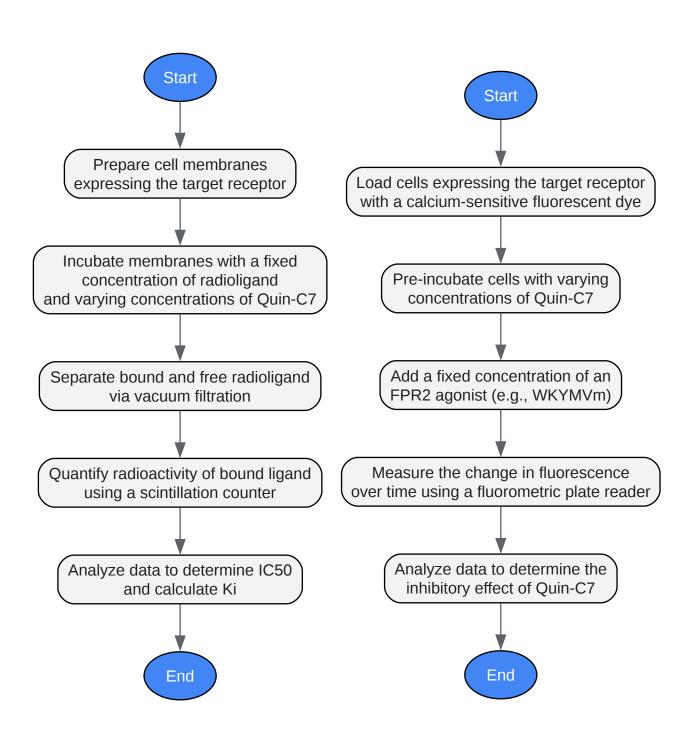
Note: A higher Ki value indicates lower binding affinity. The selectivity is calculated as the ratio of Ki(Other Receptor) / Ki(FPR2). Data for other receptors such as C5aR and CXCR is not currently available in the public domain.

Signaling Pathway of FPR2 Antagonism

Quin-C7 exerts its antagonistic effect by binding to FPR2 and preventing the downstream signaling cascade typically initiated by FPR2 agonists. This includes the inhibition of calcium mobilization, a key event in many cellular responses mediated by this receptor.









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References

- 1. researchgate.net [researchgate.net]
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